4-bromo-2-chloro-6-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
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Overview
Description
4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, hydroxyl, and benzoxazole groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves the condensation reaction between 5-bromo-3-chloro-2-hydroxybenzaldehyde and 2-(6-methyl-1,3-benzoxazol-2-yl)aniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)KETONE.
Reduction: Formation of 4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYL]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the presence of halogen atoms (bromine and chlorine) may enhance its binding affinity to specific targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL
- 4-[(E)-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL
- 4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(1,3-BENZOXAZOL-2-YL)PHENOL
Uniqueness
The uniqueness of 4-[(E)-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H14BrClN2O3 |
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Molecular Weight |
457.7 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-[[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C21H14BrClN2O3/c1-11-2-4-17-19(6-11)28-21(25-17)15-9-14(3-5-18(15)26)24-10-12-7-13(22)8-16(23)20(12)27/h2-10,26-27H,1H3 |
InChI Key |
CCXXKNWALSLVNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)Cl)O)O |
Origin of Product |
United States |
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